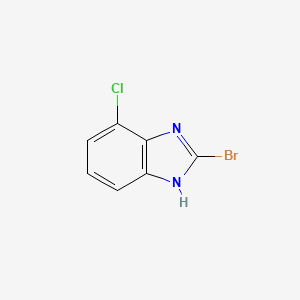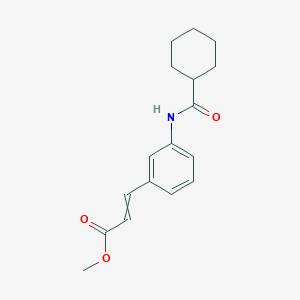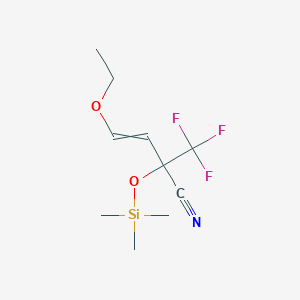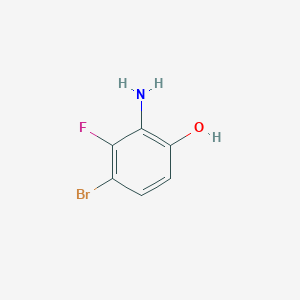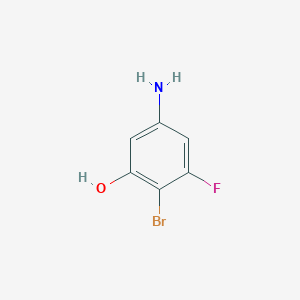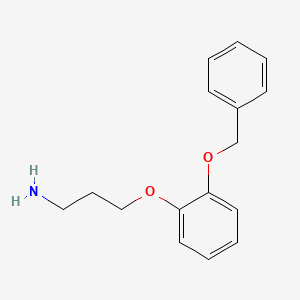
2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” consists of a quinoline ring attached to an ethan-1-amine group via an oxygen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
“2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” is a compound with a molecular weight of 224.69 . The specific physical and chemical properties such as boiling point, melting point, etc., are not available in the retrieved literature.Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Derivatives for Biological Activities : Compounds derived from quinoline have been synthesized and characterized, indicating their potential for antimicrobial and anti-cancer activities. For instance, the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and related derivatives has been explored, demonstrating their spectroscopic characterization and potential biological relevance (Saeed, Abbas, Ibrar, & Bolte, 2014).
Fluorescent Sensors for Ion Detection
- Development of Fluorescent Sensors : Aminoquinoline and hydroxyquinoline platforms have been utilized to create highly selective fluorescent sensors, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), for distinguishing cadmium from zinc ions. This highlights the utility of quinoline derivatives in environmental monitoring and bioimaging applications (Zhou, Li, Shi, Tang, Chen, & Liu, 2012).
Biological Activities and Mechanisms
- Antimicrobial and Anti-cancer Potentials : Quinoline derivatives have been investigated for their antimicrobial and anti-cancer activities. The synthesis and evaluation of such compounds, including their mechanism of action, suggest significant potential in medical applications. This includes the exploration of their roles in inhibiting sirtuins as a possible mechanism of action for anti-cancer properties (Mulakayala, Rambabu, Raja, Kumar, Kalle, Krishna, Reddy, Rao, & Pal, 2012).
Molecular Recognition and Structural Analysis
- Molecular Recognition by NMR and Fluorescence Spectroscopy : The use of optically pure quinoline derivatives for molecular recognition showcases their applicability in NMR and fluorescence spectroscopy, providing a basis for analytical and diagnostic applications (Khanvilkar & Bedekar, 2018).
Propriétés
IUPAC Name |
2-quinolin-6-yloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;/h1-4,6,8H,5,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYFMHSJOJFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



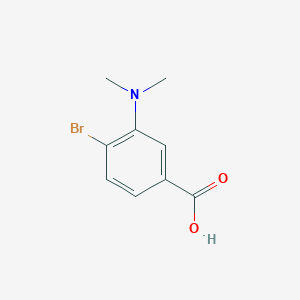
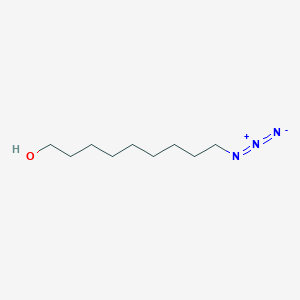

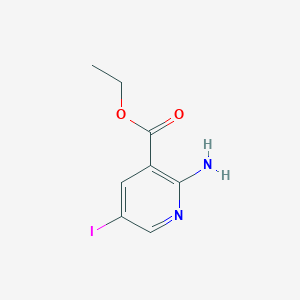

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)
